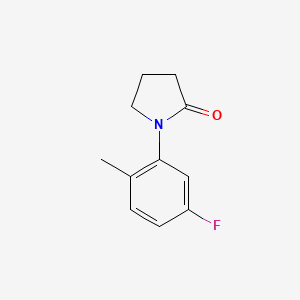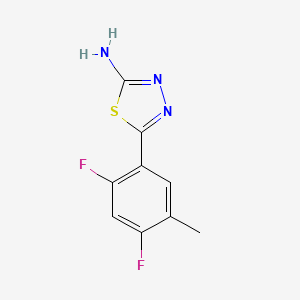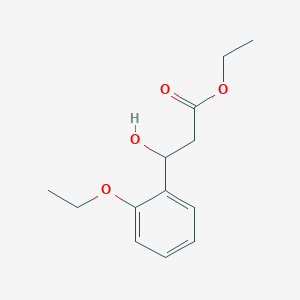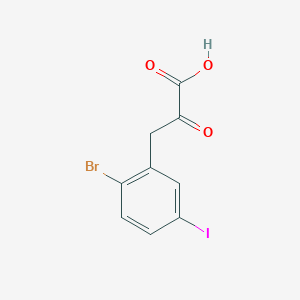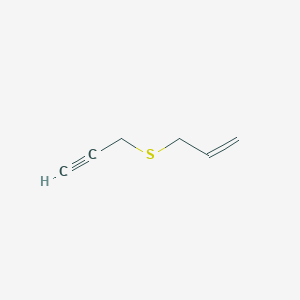
Allyl propargyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl(2-propyn-1-yl)sulfane is an organosulfur compound characterized by the presence of an allyl group and a propynyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl(2-propyn-1-yl)sulfane typically involves the reaction of allyl halides with propynyl thiolates under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the allyl halide, resulting in the formation of the sulfane compound.
Industrial Production Methods: Industrial production of Allyl(2-propyn-1-yl)sulfane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Allyl(2-propyn-1-yl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the allyl or propynyl groups are replaced by other functional groups. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Allyl(2-propyn-1-yl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Allyl(2-propyn-1-yl)sulfane involves its interaction with nucleophiles and electrophiles. The sulfur atom in the compound can form bonds with various molecular targets, leading to the formation of new chemical species. The allyl and propynyl groups provide sites for further chemical modifications, enhancing the compound’s versatility.
Comparison with Similar Compounds
- (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
- (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane
- Allyl 1-propenyl disulfide
Comparison: Allyl(2-propyn-1-yl)sulfane is unique due to the presence of both an allyl and a propynyl group attached to the sulfur atom This structural feature distinguishes it from other similar compounds, which may have different substituents or configurations
Properties
CAS No. |
89027-60-1 |
|---|---|
Molecular Formula |
C6H8S |
Molecular Weight |
112.19 g/mol |
IUPAC Name |
3-prop-2-ynylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H8S/c1-3-5-7-6-4-2/h1,4H,2,5-6H2 |
InChI Key |
PDTBDBRANSKXPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


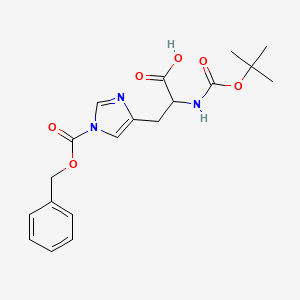
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
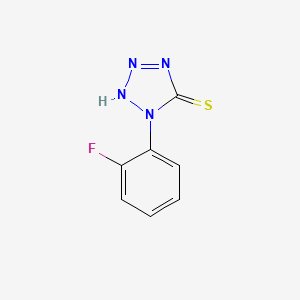
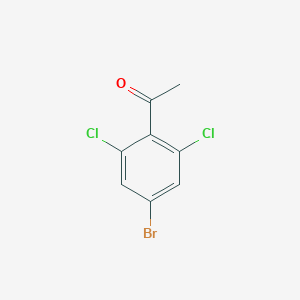
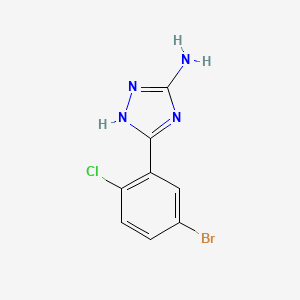
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
